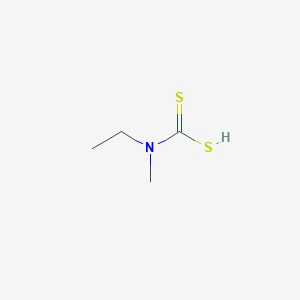
Ethyl(methyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(methyl)carbamodithioic acid, commonly known as methamidophos, is an organophosphate insecticide that has been widely used in agriculture for the control of various pests. Its chemical formula is C2H5N2O2PS2, and its molecular weight is 179.2 g/mol. Methamidophos is a highly toxic compound that can cause serious health problems in humans and animals if not handled properly.
Mechanism of Action
Methamidophos acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system. This leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the target insect.
Biochemical and Physiological Effects:
Methamidophos is highly toxic to both animals and humans. It can cause a range of health problems, including respiratory distress, convulsions, coma, and even death. It can also cause long-term effects such as neurological damage, reproductive problems, and cancer.
Advantages and Limitations for Lab Experiments
Methamidophos is a potent insecticide that can be used in laboratory experiments to study the effects of insecticides on insects and other organisms. However, due to its high toxicity, it must be handled with extreme caution and proper safety measures must be taken to prevent exposure.
List of
Future Directions
1. Development of alternative synthesis methods for methamidophos that are less toxic and more environmentally friendly.
2. Study of the effects of methamidophos on non-target organisms such as bees, birds, and aquatic life.
3. Development of new insecticides that are less toxic and more effective than methamidophos.
4. Investigation of the mechanisms of resistance to methamidophos in target insects.
5. Development of new methods for the detection of methamidophos in food and the environment.
6. Study of the long-term effects of methamidophos exposure on human health.
Conclusion:
In conclusion, methamidophos is a highly toxic insecticide that has been widely used in agriculture for the control of pests. Its use has been restricted in many countries due to its harmful effects on the environment and human health. Further research is needed to develop alternative methods for its synthesis and to study its effects on non-target organisms and long-term effects on human health.
Synthesis Methods
Methamidophos can be synthesized by reacting methyl isocyanate with diethylamine in the presence of carbon disulfide. The resulting product is then treated with phosphorus trichloride and sodium hydroxide to obtain methamidophos. This synthesis method has been widely used in the production of methamidophos, but due to its high toxicity and environmental concerns, alternative methods are being developed.
Scientific Research Applications
Methamidophos has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used to control various pests in crops such as cotton, rice, and vegetables. However, due to its high toxicity, its use has been restricted in many countries.
properties
CAS RN |
192884-08-5 |
|---|---|
Product Name |
Ethyl(methyl)carbamodithioic acid |
Molecular Formula |
C4H9NS2 |
Molecular Weight |
135.3 g/mol |
IUPAC Name |
ethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C4H9NS2/c1-3-5(2)4(6)7/h3H2,1-2H3,(H,6,7) |
InChI Key |
HWHRJJWYZASYGQ-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=S)S |
Canonical SMILES |
CCN(C)C(=S)S |
synonyms |
Carbamodithioic acid, ethylmethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



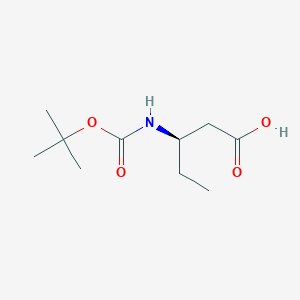


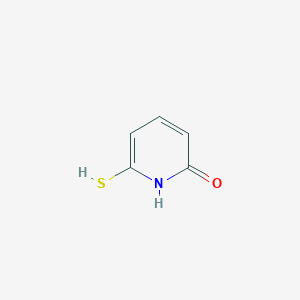
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
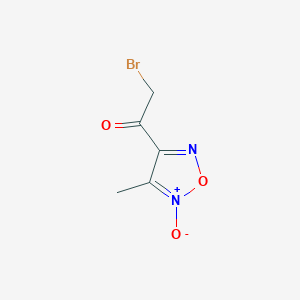

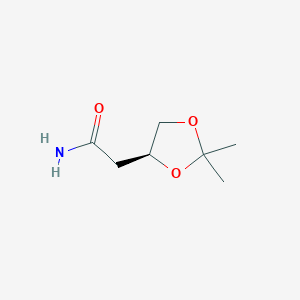


![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
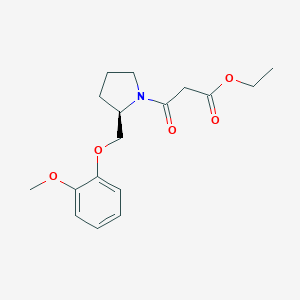
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)